molecular formula C12H18N2O B2574209 (1R,2R)-2-(6-Methylpyridin-2-yl)oxycyclohexan-1-amine CAS No. 2290901-78-7

(1R,2R)-2-(6-Methylpyridin-2-yl)oxycyclohexan-1-amine

Cat. No.: B2574209
CAS No.: 2290901-78-7
M. Wt: 206.289
InChI Key: NVTCGLCYCMNTKG-GHMZBOCLSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the methods used to synthesize the compound. This could involve various chemical reactions, catalysts, solvents, temperatures, pressures, and other conditions .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. It includes studying its reactivity, stability, and the products formed during the reactions .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. Chemical properties include acidity or basicity, electrophilicity or nucleophilicity, and redox properties .

Mechanism of Action

If the compound is a drug or a biologically active substance, the mechanism of action describes how it exerts its effects at the molecular level .

Safety and Hazards

This involves understanding the toxicological properties of the compound, its hazards, safe handling procedures, and disposal methods .

Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, and how the compound could be modified to enhance its properties or reduce its side effects .

Properties

IUPAC Name

(1R,2R)-2-(6-methylpyridin-2-yl)oxycyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-9-5-4-8-12(14-9)15-11-7-3-2-6-10(11)13/h4-5,8,10-11H,2-3,6-7,13H2,1H3/t10-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTCGLCYCMNTKG-GHMZBOCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCCCC2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)O[C@@H]2CCCC[C@H]2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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